molecular formula C11H17ClN2O B1500851 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride CAS No. 1185310-94-4

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Cat. No.: B1500851
CAS No.: 1185310-94-4
M. Wt: 228.72 g/mol
InChI Key: YEFBFRZIHYTPSN-UHFFFAOYSA-N
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Description

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2O and its molecular weight is 228.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical and Molecular Dynamic Studies

Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have shown that certain piperidine derivatives offer promising efficiencies as corrosion inhibitors, highlighting their potential applications in protecting metals from corrosion (Kaya et al., 2016).

Synthesis of Functionalized Pyridines

The synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-Hydroxy-6-methyl-2-pyridone and their reactions have been explored, demonstrating the versatility of piperidine as a catalyst in the synthesis of pyridine derivatives. This work expands the chemical toolkit for creating novel compounds with potential applications in various fields (Mekheimer et al., 1997).

Parkinson-like Neurologic Deficit Research

A novel 4-substituted piperidine was studied for its effects on primates, leading to a Parkinson-like neurologic deficit. This research contributes to understanding the neuropharmacological impacts of piperidine derivatives and may guide the development of treatments for neurological disorders (Wilkening et al., 1986).

Synthesis Methods

Research has been conducted on novel methods for synthesizing piperidine derivatives, such as 3-(Pyrrolidin-1-yl)piperidine, highlighting advances in synthetic chemistry that facilitate the production of these compounds for further study and application (Smaliy et al., 2011).

Molecular and Crystal Structures

The study of molecular and crystal structures of hydroxy derivatives of hydropyridine, including piperidine analogs, provides insights into the conformation and packing of molecules in crystals. This knowledge is crucial for designing materials with specific physical properties (Kuleshova & Khrustalev, 2000).

Antineoplastic Applications

Flumatinib, a novel antineoplastic tyrosine kinase inhibitor featuring a piperidine derivative, is under study for its metabolism in chronic myelogenous leukemia patients. Understanding its metabolic pathways is essential for optimizing its therapeutic efficacy and safety (Gong et al., 2010).

Properties

IUPAC Name

4-methyl-2-piperidin-3-yloxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-9-4-6-13-11(7-9)14-10-3-2-5-12-8-10;/h4,6-7,10,12H,2-3,5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFBFRZIHYTPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671464
Record name 4-Methyl-2-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185310-94-4
Record name 4-Methyl-2-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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